molecular formula C19H23NO2 B125026 4-[2-(Diethylamino)ethoxy]benzophenone CAS No. 796-77-0

4-[2-(Diethylamino)ethoxy]benzophenone

Cat. No.: B125026
CAS No.: 796-77-0
M. Wt: 297.4 g/mol
InChI Key: GSTOOYJSPRJGDO-UHFFFAOYSA-N
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Description

Contextualization of Benzophenone (B1666685) Derivatives in Contemporary Chemical Research

Benzophenone, a diarylketone, and its derivatives are a class of compounds that have garnered substantial interest across diverse scientific disciplines. Their inherent photochemical and photophysical properties, coupled with their synthetic tractability, have established them as indispensable tools in both fundamental and applied research. In medicinal chemistry, the benzophenone scaffold is a common feature in numerous biologically active molecules, exhibiting a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net The structural rigidity and the ability of the two aryl rings to be functionalized independently allow for the fine-tuning of their biological targets and pharmacological profiles.

Beyond the realm of medicine, benzophenone derivatives are crucial components in materials science and industrial processes. They are widely employed as photoinitiators in polymerization reactions, such as those used in UV curing of coatings, inks, and adhesives. researchgate.net Upon absorption of UV light, they can initiate radical polymerization, a property that is fundamental to many modern manufacturing techniques. Furthermore, the unique electronic properties of benzophenones have led to their investigation in the development of organic light-emitting diodes (OLEDs), where they can function as host materials or emitters. mdpi.com Their ability to undergo efficient intersystem crossing makes them attractive for applications in advanced materials. mdpi.com The broad utility of benzophenone derivatives is also evident in their use as UV-screening agents in cosmetics and as valuable intermediates in the synthesis of other complex organic molecules.

Rationale for Focused Investigation of 4-[2-(Diethylamino)ethoxy]benzophenone

Within the extensive family of benzophenone derivatives, this compound has emerged as a compound of specific research interest. This is due to its unique combination of a benzophenone core and a flexible diethylaminoethoxy side chain, which imparts a distinct set of properties and potential applications.

Structural Attributes and Research Utility of Aminoethoxybenzophenones

The defining structural feature of this compound is the aminoethoxy substituent at the 4-position of one of the phenyl rings. This group consists of a tertiary amine (diethylamine) connected via an ethyl linker to an ether oxygen, which is then attached to the benzophenone core. This side chain introduces several key attributes:

Basicity: The tertiary amine group provides a basic center, allowing the molecule to form salts and engage in acid-base interactions. This is a crucial property for its potential use in pharmaceutical formulations and for modulating its solubility.

Flexibility: The ethoxy linker provides conformational flexibility, which can be important for binding to biological targets such as enzyme active sites or receptors.

Polarity and Solubility: The presence of the nitrogen and oxygen atoms in the side chain increases the polarity of the molecule compared to a simple alkyl-substituted benzophenone, influencing its solubility in various solvents.

Hydrogen Bonding: While the tertiary amine cannot act as a hydrogen bond donor, the ether oxygen and the carbonyl group of the benzophenone core can act as hydrogen bond acceptors.

The research utility of the aminoethoxybenzophenone scaffold is highlighted by studies on analogous structures. For instance, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been synthesized and evaluated for their potent antiamoebic activity. nih.gov This suggests that the aminoethoxy moiety can be a key pharmacophore in the design of new therapeutic agents. The incorporation of this side chain can lead to enhanced biological activity and selectivity.

Emerging Research Areas for the Compound and its Analogs

The specific chemical structure of this compound positions it at the intersection of several emerging research areas.

One significant area is in pharmaceutical analysis and quality control . The compound is recognized as a known impurity and intermediate of Clomifene Citrate, a widely used fertility drug. lgcstandards.com As such, the development of analytical methods for its detection and quantification is crucial for ensuring the purity and safety of clomifene-based pharmaceuticals.

Furthermore, the photophysical properties inherent to the benzophenone core, modified by the electron-donating character of the aminoethoxy group, suggest potential applications in photopolymerization . Benzophenone derivatives bearing amino groups are known to be effective Type II photoinitiators. The intramolecular charge transfer characteristics that can arise in such molecules upon photoexcitation are of fundamental interest for designing new and more efficient initiating systems for radical polymerization.

In the field of materials science , analogs such as 4,4′-bis(diethylamino)benzophenone have been investigated for their aggregation-induced emission enhancement properties, with potential applications as chemical sensors, for example, for glucose detection. rsc.org The presence of the diethylamino group is critical to these photophysical phenomena. This opens up the possibility of exploring this compound and its derivatives for similar applications in advanced functional materials.

Finally, the structural similarity to other biologically active benzophenones suggests that this compound could serve as a scaffold for the development of novel medicinal chemistry leads. Research into derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide as inhibitors of specific enzymes further supports the potential of this class of compounds in drug discovery. nih.gov

Chemical Compound Information

Compound NameSynonymsMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound[4-[2-(Diethylamino)ethoxy]phenyl]phenylmethanone; Clomifene Citrate Impurity BC₁₉H₂₃NO₂297.39796-77-0
BenzophenoneDiphenylmethanoneC₁₃H₁₀O182.22119-61-9
4,4′-bis(diethylamino)benzophenoneN,N,N′,N′-Tetraethyl-4,4′-diaminobenzophenone; Michler's ethyl ketoneC₂₁H₂₈N₂O324.4690-93-7
4-(2-(dimethylamino)ethoxy)benzohydrazide-C₁₁H₁₇N₃O₂223.27-
Clomifene Citrate2-[4-(2-Chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine citrateC₃₂H₃₆ClNO₈598.150-41-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[2-(diethylamino)ethoxy]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H23NO2/c1-3-20(4-2)14-15-22-18-12-10-17(11-13-18)19(21)16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTOOYJSPRJGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80229792
Record name 4-(2-(Diethylamino)ethoxy)benzophenone
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Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

796-77-0
Record name [4-[2-(Diethylamino)ethoxy]phenyl]phenylmethanone
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Record name (4-(2-(Diethylamino)ethoxy)phenyl)phenylmethanone
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Record name 4-(2-(Diethylamino)ethoxy)benzophenone
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Record name 4-[2-(diethylamino)ethoxy]benzophenone
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Record name (4-(2-(DIETHYLAMINO)ETHOXY)PHENYL)PHENYLMETHANONE
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Synthetic Methodologies and Chemo Synthetic Pathways of 4 2 Diethylamino Ethoxy Benzophenone

Foundational Synthetic Routes

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions form the cornerstone of the synthesis of 4-[2-(Diethylamino)ethoxy]benzophenone. These reactions involve the attack of a nucleophile, in this case, the deprotonated 4-hydroxybenzophenone (B119663), on an electrophilic alkyl halide.

A primary strategy for forming the ether linkage in this compound is through the alkylation of an aromatic alcohol. This method, a variation of the Williamson ether synthesis, involves the reaction of 4-hydroxybenzophenone with an appropriate alkylating agent.

The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of 4-hydroxybenzophenone to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the alkylating agent, resulting in the formation of the desired ether. A patent describes a method for the alkylation of 4-hydroxybenzophenone using an anion exchange resin and a phase transfer catalyst, which can produce the target product with high yield and purity. google.com

Table 1: Representative Alkylation Reaction Conditions

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)
4-Hydroxybenzophenone2-Chloro-N,N-diethylethanamineAnion Exchange Resin, Phase Transfer CatalystAcetone (B3395972)30-40

This table illustrates a typical setup for the alkylation of 4-hydroxybenzophenone.

A widely utilized and efficient method for the synthesis of this compound is the condensation of 4-hydroxybenzophenone with 2-(diethylamino)ethyl chloride. This reaction is a classic example of a nucleophilic substitution where the phenoxide of 4-hydroxybenzophenone acts as the nucleophile.

The process generally involves dissolving 4-hydroxybenzophenone in a suitable solvent and adding a base, such as potassium carbonate or sodium hydroxide, to generate the potassium or sodium salt of the phenol. Subsequently, 2-(diethylamino)ethyl chloride is added, often as a hydrochloride salt, and the mixture is heated to facilitate the condensation reaction. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. The use of a phase transfer catalyst can also enhance the reaction rate and yield. google.com

Multi-Step Synthesis Strategies

In some instances, the synthesis of this compound may be part of a larger, multi-step synthetic sequence. This can involve the formation of key intermediates which are then transformed into the final product.

While direct synthesis is more common, multi-step pathways can be employed. For example, a related benzophenone (B1666685) derivative could be synthesized first, followed by a series of reactions to introduce the desired (diethylamino)ethoxy group. Another hypothetical multi-step approach could involve the synthesis of a different functional group on the benzophenone core, which is then converted to the ether. For instance, a related compound, 4-[2-(dimethylamino)ethoxy]benzylamine, is prepared through the simultaneous esterification and reduction of 4-hydroxybenzonitrile (B152051) and 2-(dimethylamino)ethyl chloride. google.com While not a direct synthesis of the title compound, this illustrates the principle of multi-step transformations in related structures.

Advanced Synthetic Approaches and Catalytic Transformations

To improve efficiency, yield, and environmental friendliness, research has been directed towards advanced synthetic methods. These often involve the use of novel catalysts to promote the reaction under milder conditions.

The development of eco-friendly solid acid catalysts, such as K-10 clay supported metal chlorides, has shown promise in Friedel-Crafts acylation reactions for synthesizing intermediates like 4-Chloro,4'-Hydroxybenzophenone. ijraset.com While this specific example does not directly produce the final compound, the application of such catalytic systems could be adapted for the alkylation step in the synthesis of this compound, potentially offering a more sustainable and easily separable catalytic option compared to traditional homogeneous catalysts.

Furthermore, patents have described processes for synthesizing hydroxybenzophenone compounds using catalysts in various organic solvents, aiming for high purity and yield suitable for industrial production. google.com These advanced methods focus on optimizing reaction conditions and catalyst systems to provide more efficient and scalable routes to benzophenone derivatives.

Titanium-Mediated Coupling Reactions (e.g., McMurry Coupling Analogues)

Titanium-mediated coupling reactions, particularly the McMurry reaction, are powerful tools in organic synthesis for the reductive coupling of ketones and aldehydes to form alkenes. wikipedia.org This reaction proceeds through the action of low-valent titanium species, typically generated from TiCl₃ or TiCl₄ with a reducing agent like zinc or a lithium aluminum hydride. wikipedia.org

While the McMurry reaction does not directly synthesize the this compound molecule itself, it is a significant reaction of this class of compounds. For instance, substituted benzophenones bearing functionalized ether linkages, structurally analogous to the title compound, serve as key starting materials in crossed McMurry couplings. rsc.org In a notable example related to the synthesis of Tamoxifen (B1202), a substituted benzophenone is coupled with propiophenone (B1677668) using a low-valent titanium reagent to create a complex alkene. rsc.org This demonstrates that the ether linkage in this compound is stable to the conditions of the McMurry reaction, making the compound a viable precursor for the synthesis of more complex, olefinic structures.

The mechanism involves two main stages:

Pinacol Formation : Two carbonyl molecules couple via single electron transfer from the low-valent titanium, forming a titanium-pinacolate complex. wikipedia.org

Deoxygenation : The oxophilic titanium then abstracts the oxygen atoms from the pinacolate, yielding the final alkene product. wikipedia.org

The versatility of low-valent titanium reagents is further highlighted in their ability to mediate intermolecular reductive couplings between esters and benzophenones, which can selectively yield diarylmethyl ketones under controlled conditions. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. researchgate.net These reactions are crucial for constructing the substituted biaryl ketone scaffold of many complex benzophenone derivatives. While not always used for the final etherification step to produce this compound, they are instrumental in building the necessary precursors.

Key methodologies include:

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid) with an organohalide. It could be employed to synthesize the 4-alkoxy-biphenyl ketone core. An efficient synthesis of 4-substituted 2(5H)-furanones using palladium-catalyzed cross-coupling with boronic acids highlights the utility of this approach. researchgate.net

Buchwald-Hartwig Amination : This method forms a carbon-nitrogen bond between an aryl halide and an amine. While not directly applicable to the ether linkage, it is fundamental in synthesizing related amino-benzophenones.

Cross-Dehydrogenative Couplings (CDC) : A more recent and atom-economical strategy involves the direct coupling of two different C-H bonds. Pd-catalyzed CDC of (hetero)arenes is an attractive, though challenging, method for creating aryl-aryl bonds without pre-activating the coupling partners. rsc.org

The success of these reactions hinges on the careful selection of the palladium source (e.g., Pd(OAc)₂), ligands (e.g., phosphines like BippyPhos, Xantphos), and bases. rsc.orgorganic-chemistry.org The in situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst is a critical step that must be controlled to avoid side reactions and ensure high yields. researchgate.netrsc.org

Optimization of Synthetic Parameters for Purity and Yield

Achieving high purity (>95% by HPLC) and yield is paramount in the synthesis of reference standards like this compound. lgcstandards.com This requires meticulous optimization of all reaction parameters.

Reaction Condition Variability: Solvent Effects, Catalyst Selection, Temperature Control

Solvent Effects : The choice of solvent is critical. It must solubilize reactants while facilitating the desired chemical transformations. In the synthesis of related benzophenones, solvents like N,N-dimethylformamide and acetic acid have been shown to significantly impact product quality and yield. tsijournals.com For etherification reactions, polar aprotic solvents like acetone or dichloromethane (B109758) are often employed. googleapis.com The polarity of the solvent can also influence the electronic structure and reactivity of the molecules involved. jocpr.comresearchgate.net

Catalyst Selection : In Williamson ether synthesis, a strong base (which can be considered a catalyst in this context) is needed to deprotonate the phenol. Common choices include sodium hydride, potassium hydroxide, and potassium carbonate. googleapis.com For palladium-catalyzed couplings, the choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. rsc.org

Temperature Control : Temperature directly affects reaction rates. For the synthesis of a related compound, refluxing at temperatures between 120-170°C was found to be optimal for the etherification step. googleapis.com However, higher temperatures can also lead to side reactions, necessitating careful control to balance reaction speed with product purity.

The following table summarizes key parameters and their typical effects on synthesis, drawn from analogous reactions.

ParameterVariableEffect on ReactionExample Reference
Temperature 120-170 °CAffects reaction rate and can influence side product formation. googleapis.com
Base/Catalyst Sodium Hydride, Potassium Carbonate, Pd(OAc)₂ with LigandsCrucial for deprotonation in ether synthesis or for the catalytic cycle in cross-coupling. rsc.orggoogleapis.com
Solvent Acetone, Dichloromethane, THFInfluences reactant solubility, reaction rate, and sometimes product selectivity. wikipedia.orgtsijournals.comgoogleapis.com
Reaction Time 8-20 hoursMust be sufficient for reaction completion but optimized to minimize degradation. googleapis.comgoogle.com

Purification Techniques and Purity Assessment in Research Synthesis

After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts.

Purification Techniques :

Crystallization : This is a primary method for purifying solid organic compounds. A patent for purifying benzophenone describes a process of dissolving the crude product in an organic solvent, removing initial impurities by filtration, and then inducing crystallization by adding an anti-solvent like water. google.com

Filtration and Washing : After precipitation or crystallization, the solid product is collected by filtration and washed with appropriate solvents to remove residual impurities. google.comgoogle.com

Extraction : Liquid-liquid extraction is used during the workup phase to separate the product from inorganic salts and other water-soluble impurities. googleapis.com

Purity Assessment :

High-Performance Liquid Chromatography (HPLC) : This is a standard analytical technique to determine the purity of the final compound with high accuracy. lgcstandards.com

Melting Point : A sharp melting point close to the literature value is a good indicator of high purity. tsijournals.com

Spectroscopy (NMR, IR) : Nuclear Magnetic Resonance and Infrared spectroscopy are used to confirm the chemical structure of the synthesized molecule.

The table below outlines common purification and assessment methods.

TechniquePurposeDescription
Crystallization PurificationSeparation of the desired compound from impurities based on differences in solubility.
Extraction Work-up/PurificationSeparates compounds based on their relative solubilities in two different immiscible liquids.
Filtration IsolationSeparates a solid product from a liquid or solution.
HPLC Purity AssessmentQuantifies the amount of the desired compound and detects impurities.
Melting Point Purity AssessmentA narrow melting point range indicates high purity of a crystalline solid.
NMR/IR Structure ElucidationConfirms the identity and structural integrity of the synthesized compound.

Advanced Spectroscopic and Computational Characterization of 4 2 Diethylamino Ethoxy Benzophenone

Comprehensive Spectroscopic Analyses for Structural Confirmation

A multi-faceted approach employing various spectroscopic methods is essential for the unambiguous structural elucidation and in-depth characterization of 4-[2-(Diethylamino)ethoxy]benzophenone. These techniques provide complementary information regarding the compound's atomic connectivity, molecular weight, and potential for intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for assigning the hydrogen and carbon framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds. For instance, the ¹H NMR spectrum of (4-methoxyphenyl)(phenyl)methanone shows aromatic protons in the range of δ 6.94-7.84 ppm and a methoxy (B1213986) signal at δ 3.88 ppm. rsc.org The analysis of various benzophenone (B1666685) derivatives provides a basis for the assignment of signals in the target molecule. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Aromatic (C₆H₅)7.70-7.80m2H
Aromatic (C₆H₅)7.45-7.60m3H
Aromatic (O-C₆H₄)7.75-7.85d2H
Aromatic (O-C₆H₄)6.90-7.00d2H
O-CH₂4.10-4.20t2H
N-CH₂ (ethoxy)2.90-3.00t2H
N-CH₂ (ethyl)2.60-2.70q4H
CH₃ (ethyl)1.05-1.15t6H

This table is a prediction based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Similarly, ¹³C NMR data provides a carbon count and information about the electronic environment of each carbon atom. The carbonyl carbon of benzophenone derivatives typically resonates around 195-197 ppm. drugbank.comchemicalbook.com Aromatic carbons display signals between 113 and 138 ppm, while aliphatic carbons of the diethylaminoethoxy group would appear in the upfield region. chemicalbook.comchemicalbook.com The complete assignment of both ¹H and ¹³C NMR spectra is crucial for confirming the molecular structure. nih.govmdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O196.0
Quaternary Aromatic163.0, 138.0, 130.5
Aromatic CH132.5, 132.0, 129.5, 128.0, 114.0
O-CH₂66.0
N-CH₂ (ethoxy)52.0
N-CH₂ (ethyl)47.5
CH₃ (ethyl)12.0

This table is a prediction based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

NMR spectral titration is a powerful technique to study non-covalent interactions and determine binding affinities and stoichiometries of molecular complexes in solution. researchgate.net This method involves monitoring the changes in the chemical shifts of the host or guest molecule's NMR signals upon the incremental addition of the other binding partner. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns and potential for non-covalent interactions.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₉H₂₃NO₂, the calculated exact mass is 297.1729 g/mol . researchgate.netresearchgate.netlgcstandards.com Experimental determination of the molecular ion's mass with high precision by HRMS serves as a definitive confirmation of the compound's molecular identity.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular FormulaC₁₉H₂₃NO₂ researchgate.net
Calculated Exact Mass297.1729 researchgate.netresearchgate.netlgcstandards.com
IUPAC Name[4-[2-(diethylamino)ethoxy]phenyl]-phenylmethanone researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the study of non-covalent interactions. researchgate.netnih.govnih.gov It allows for the transfer of intact molecular complexes from solution to the gas phase, where they can be detected by the mass spectrometer.

In the context of this compound, ESI-MS could be utilized to investigate various molecular interactions. For instance, the formation of host-guest complexes with molecules like cyclodextrins or metal ions could be observed by the appearance of new ions corresponding to the mass of the complex. amolf.nl The relative intensities of the signals for the free molecule and the complex can provide insights into the binding affinity. nih.gov Furthermore, ESI-MS can be used to study the formation of dimers or higher-order aggregates of the compound itself. The "gentle" nature of the ESI process helps to preserve these weakly bound species for detection. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the structural and electronic characteristics of molecules.

Infrared (IR) Spectroscopy:

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For benzophenone and its derivatives, the carbonyl (C=O) stretching vibration is a key diagnostic peak, typically appearing in the range of 1660-1740 cm⁻¹. scispace.com In a study of 4-fluoro-4-hydroxybenzophenone, a related compound, this sharp, intense band was observed at 1637 cm⁻¹ in the FT-IR spectrum. scispace.com The C-H stretching vibrations of the aromatic rings are generally observed in the 3000-3100 cm⁻¹ region. researchgate.net For this compound, one would expect to see characteristic peaks corresponding to the C-O-C ether linkage, C-N amine stretching, and the various C-H bonds of the ethyl and phenyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Benzophenone itself has a well-documented UV/Visible spectrum. nist.gov Theoretical studies on related benzophenone derivatives using Time-Dependent Density Functional Theory (TD-DFT) have shown that substitutions on the benzophenone core can lead to shifts in the absorption wavelengths. chemrxiv.org For this compound, the presence of the electron-donating diethylaminoethoxy group is expected to influence the electronic transitions, potentially causing a shift in the absorption maxima compared to unsubstituted benzophenone.

X-ray Crystallography for Definitive Molecular Geometry

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, which are crucial for understanding a molecule's conformation and steric interactions.

While a specific crystallographic study for this compound was not found within the search results, studies on closely related structures provide valuable insights. For instance, the crystal structure of 1-(4-[2-(diethylamino)ethoxy]phenyl)-2-(4-methoxyphenyl)-1-phenylethan-1-ol revealed an extended conformation of the molecule. nih.gov It also highlighted that the O-C-C-N segment in the (diethylamino)ethoxy side chain adopted an uncommon trans conformation, as opposed to the more typical gauche conformation. nih.gov Such detailed structural information is invaluable for understanding how the molecule packs in a crystal lattice and for interpreting its other physicochemical properties. A crystallographic analysis of this compound would definitively establish its solid-state conformation, including the orientation of the phenyl rings and the diethylaminoethoxy side chain.

Theoretical and Computational Chemistry Investigations

Computational chemistry offers powerful tools to complement experimental findings and provide deeper insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. semanticscholar.org It provides a good balance between accuracy and computational cost for a wide range of molecular systems. chemrxiv.org

Geometric Parameter Optimization and Vibrational Frequency Analysis

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. mdpi.com This process yields theoretical bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to simulate the infrared spectrum. mdpi.com These calculated vibrational frequencies can then be compared with experimental IR data to validate the computational model. scispace.com For complex molecules, this comparison often requires scaling of the calculated frequencies to account for systematic errors in the theoretical method.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. DFT calculations are widely used to determine the energies and spatial distributions of the HOMO and LUMO, providing insights into the most probable sites for electrophilic and nucleophilic attack. researchgate.netyoutube.com The presence of the electron-donating diethylaminoethoxy group in this compound is expected to raise the energy of the HOMO, thereby influencing its reactivity.

Intermolecular Interaction Analysis: Hirshfeld Surface and Natural Bond Orbital (NBO) Methods

Hirshfeld Surface Analysis:

Natural Bond Orbital (NBO) Analysis:

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures with localized bonds and lone pairs. uni-muenchen.deusc.edu This method allows for the investigation of charge transfer and orbital interactions, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The strength of these interactions can be quantified using second-order perturbation theory, providing insights into the electronic delocalization and stability of the molecule. wisc.edu NBO analysis can also be used to calculate natural atomic charges, which offer a more robust description of the electron distribution compared to other methods like Mulliken population analysis. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It provides a map of the electrostatic potential on the electron density surface, which is crucial for understanding a molecule's reactivity and intermolecular interactions.

The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, regions of negative potential, which are susceptible to electrophilic attack, are shown in red. These areas correspond to regions with a high electron density, such as lone pairs on electronegative atoms like oxygen or nitrogen. Conversely, regions of positive potential, prone to nucleophilic attack, are colored blue and correspond to areas of lower electron density, such as around hydrogen atoms bonded to electronegative atoms. Green and yellow areas represent intermediate or near-zero potential.

For this compound, an MEP analysis would theoretically identify the most electronegative regions, likely around the carbonyl oxygen and the ether oxygen, as areas of high negative potential (red). The nitrogen of the diethylamino group would also exhibit negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms of the ethyl groups and the phenyl rings. This charge distribution map is fundamental for predicting how the molecule might interact with biological targets.

In Silico Modeling for Ligand-Target Interactions

In silico modeling encompasses a variety of computational methods used to simulate and predict the interactions between a ligand (like this compound) and a biological target, typically a protein or enzyme. These techniques are instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand into the binding site of the target protein and evaluating the interaction energy for different poses. The pose with the lowest binding energy is considered the most probable binding mode.

A typical molecular docking study for this compound would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of a target protein and optimizing the 3D structure of the ligand.

Docking Simulation: Using software like AutoDock or Glide to fit the ligand into the active site of the receptor.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The analysis would identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein.

A hypothetical docking result might be presented in a table format.

Table 1: Hypothetical Molecular Docking Interactions This table is for illustrative purposes only and is not based on actual research data.

Interacting ResidueInteraction TypeDistance (Å)
TYR 159Hydrogen Bond2.1
ARG 97Pi-Cation3.5
ALA 69Hydrophobic3.8
GLU 63Hydrogen Bond2.3
Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. Unlike the static picture from molecular docking, MD simulations model the movements of atoms and molecules, offering a more realistic representation of the biological system. An MD simulation would assess the stability of the docked pose of this compound within the protein's binding site. Key parameters analyzed include the Root Mean Square Deviation (RMSD) to measure the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify the flexibility of different parts of the protein and ligand.

Binding free energy calculations are used to provide a more accurate estimation of the binding affinity between a ligand and its target than docking scores alone. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are commonly used.

These methods calculate the free energy of binding by considering various energetic contributions, including van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. The calculation is typically performed on snapshots taken from an MD simulation trajectory. A more negative binding free energy (ΔG_bind) indicates a stronger and more stable interaction between the ligand and the protein.

Pharmacological and Biological Research Applications of 4 2 Diethylamino Ethoxy Benzophenone and Its Derivatives

Role as a Precursor in Bioactive Compound Synthesis

The specific arrangement of the benzophenone (B1666685) core linked to a diethylaminoethoxy side chain makes 4-[2-(Diethylamino)ethoxy]benzophenone a valuable intermediate in organic synthesis for producing complex bioactive molecules.

This compound is a documented precursor in the synthesis of the nonsteroidal triphenylethylene (B188826) derivative, Clomiphene. chemicalbook.comjustia.com The synthesis involves reacting 4-(2-diethylaminoethoxy)benzophenone with benzylmagnesium chloride in a Grignard reaction to form a carbinol intermediate. chemicalbook.com Subsequent dehydration and chlorination steps, for instance using N-chlorosuccinimide, convert the intermediate into Clomiphene, which is a mixture of (E)- and (Z)-isomers. chemicalbook.comjustia.com Clomiphene is utilized as a selective estrogen receptor modulator (SERM) for ovulation induction. researchgate.net

PrecursorIntermediateReagentsFinal Product
4-(2-diethylaminoethoxy)benzophenone1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol1. Benzylmagnesium chloride 2. Acid (e.g., HCl) 3. N-chlorosuccinimideClomiphene

This table provides a simplified overview of the synthesis process.

Once synthesized from its precursor, clomiphene undergoes metabolic transformation in the body, leading to the formation of several active metabolites. wikipedia.orgnih.gov Clomiphene itself can be considered a prodrug that is activated through metabolic pathways. wikipedia.org Key metabolic reactions include hydroxylation and N-dealkylation. nih.govdshs-koeln.de

Major metabolites that have been identified include:

4-Hydroxyclomiphene (4-OH-CLO) : Formed by hydroxylation, this is a major active metabolite with significantly higher binding affinity for the estrogen receptor than the parent compound. wikipedia.orgnih.gov

N-desethylclomiphene : Results from the removal of an ethyl group from the diethylamino moiety. nih.govgoogle.com

4-Hydroxy-N-desethylclomiphene : This metabolite is formed through both hydroxylation and N-de-ethylation. researchgate.netwikipedia.org

Clomiphene N-oxide : Another metabolite identified from microsomal studies. nih.gov

The enzyme CYP2D6 plays a crucial role in the conversion of clomiphene to its more potent 4-hydroxy metabolites. researchgate.net These derivatives are central to the biological activity of the drug.

Parent CompoundMetabolic ProcessKey Metabolite
ClomipheneHydroxylation4-Hydroxyclomiphene
ClomipheneN-dealkylationN-desethylclomiphene
ClomipheneN-oxidationClomiphene N-oxide

This table summarizes the main metabolic pathways for Clomiphene.

Modulation of Cellular and Molecular Targets

Derivatives of this compound, principally clomiphene and its metabolites, exert their biological effects by interacting with specific intracellular proteins, leading to the modulation of cellular signaling pathways.

Clomiphene and its derivatives function as Selective Estrogen Receptor Modulators (SERMs), meaning they can act as either estrogen receptor (ER) agonists or antagonists depending on the target tissue. wikipedia.org This dual activity is the basis of its mechanism of action. The compound is a mixture of two geometric isomers, enclomiphene (B195052) and zuclomiphene, which have distinct pharmacological profiles. wikipedia.org

The binding affinity of clomiphene itself for the estrogen receptor is relatively low compared to estradiol. wikipedia.org However, its hydroxylated metabolites, particularly (E)-4-hydroxyclomiphene, are significantly more potent, showing a binding affinity for the ER that can be over 100 times greater than the parent compound and is comparable to or even exceeds that of estradiol. researchgate.netwikipedia.orgnih.gov

The antiestrogenic effect, which is considered primary for its therapeutic action in ovulation induction, arises from its ability to bind to ERs in the hypothalamus, blocking the negative feedback of endogenous estrogen. wikipedia.org This blockade leads to an increase in the secretion of gonadotropins (FSH and LH) from the pituitary gland. In tissues like the uterus, clomiphene generally exhibits antiestrogenic effects. wikipedia.org The interaction with the ER is complex, involving direct binding to the ligand-binding pocket, which can influence the receptor's conformation and its ability to interact with co-regulator proteins and DNA response elements like the Estrogen Response Element (ERE). nih.gov

CompoundRelative ER Binding Affinity (Estradiol = 100)Primary Mechanism
Clomiphene0.1 - 12% wikipedia.orgCompetitive antagonist at hypothalamic ERs wikipedia.org
4-Hydroxyclomiphene89 - 251% wikipedia.orgnih.govPotent ER ligand, contributes significantly to bioactivity wikipedia.org
N-desethylclomiphene~0.62% nih.govActive metabolite with lower ER affinity nih.gov

This table illustrates the comparative estrogen receptor binding affinities.

In addition to the estrogen receptor, antiestrogenic compounds like clomiphene and the related drug tamoxifen (B1202) interact with high-affinity, non-ER sites known as anti-estrogen binding sites (AEBS). nih.govillinois.edu These sites are distinct from the ER and are associated with microsomal membranes. illinois.edu The presence of AEBS has been identified in both ER-positive and ER-negative breast cancer cell lines, suggesting a mechanism of action that may be independent of the ER status. illinois.educapes.gov.br

A benzophenone derivative, 4-(2-morpholinoethoxy)benzophenone (MBoPE), which is structurally analogous to this compound, was developed as a photoaffinity label to identify the proteins that constitute or are associated with AEBS. nih.gov While unable to bind the estrogen receptor, MBoPE competes with tamoxifen for binding to AEBS, making it a suitable tool for this purpose. nih.gov

Photoaffinity labeling is a powerful technique used to identify ligand-protein interactions. nih.govwikipedia.org It involves using a photoreactive ligand (a "photoprobe") that, upon exposure to UV light, forms a covalent bond with its target protein, allowing for subsequent identification. wikipedia.orgtcichemicals.com Benzophenone derivatives are often used as photoprobes because they are activated by UV light to form a reactive species that can cross-link with nearby proteins. nih.govresearchgate.net

Using the tritiated photoprobe 4-(2-morpholinoethoxy)benzophenone (MBoPE), researchers have successfully identified several target proteins that bind tamoxifen and are implicated as components of the AEBS. nih.gov The key identified proteins from rat liver microsomes include:

Microsomal Epoxide Hydrolase (mEH) : Identified as a 49.5 kDa protein, mEH is an enzyme involved in the detoxification and metabolic activation of various compounds, including carcinogens like polycyclic aromatic hydrocarbons. nih.govwikipedia.orgnih.gov It catalyzes the hydrolysis of epoxides to form dihydrodiols. wikipedia.orgpsu.edu Its expression is found in numerous tissues, including the liver. nih.gov

Carboxylesterase (ES10) : Identified as a 60 kDa protein, this enzyme is part of the hydrolase family and is involved in the metabolism of lipids and xenobiotics. nih.gov

Liver Fatty Acid Binding Protein (L-FABP) : Identified as a 14 kDa protein, L-FABP is an intracellular lipid-binding protein abundant in the liver. nih.govnih.gov It is involved in the uptake, transport, and metabolism of long-chain fatty acids and can also bind other small molecules. nih.govebi.ac.uk

The identification of these proteins suggests that the biological effects of antiestrogens may be mediated, in part, through the modulation of lipid metabolism and xenobiotic detoxification pathways, independent of the estrogen receptor. nih.govnih.gov

PhotoprobeTechniqueIdentified Target ProteinsFunction of Target Protein
4-(2-morpholinoethoxy)benzophenone (MBoPE)Photoaffinity LabelingMicrosomal Epoxide Hydrolase (mEH)Xenobiotic metabolism, epoxide hydrolysis nih.govwikipedia.org
4-(2-morpholinoethoxy)benzophenone (MBoPE)Photoaffinity LabelingCarboxylesterase (ES10)Hydrolase involved in lipid/xenobiotic metabolism nih.gov
4-(2-morpholinoethoxy)benzophenone (MBoPE)Photoaffinity LabelingLiver Fatty Acid Binding Protein (L-FABP)Intracellular lipid transport and metabolism nih.govnih.gov

This table details the proteins identified using a benzophenone-based photoaffinity probe.

Enzyme Inhibition Studies: Cholinesterases and HIV Reverse Transcriptase

The potential of this compound and its derivatives to modulate the activity of critical enzymes has been a significant area of pharmacological research. Investigations have particularly focused on their inhibitory effects on cholinesterases and HIV reverse transcriptase.

Derivatives of this compound have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are pivotal in the breakdown of the neurotransmitter acetylcholine. nih.govdoi.org For instance, a series of benzophenone derivatives were designed and synthesized, with some compounds showing a high affinity for the H3R and notable inhibitory activity toward BuChE. nih.gov Specifically, one derivative demonstrated a high affinity for the histamine (B1213489) H3 receptor (Ki = 8 nM) and significant inhibitory activity against BuChE. nih.govnih.gov The inhibition of these cholinesterases is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov

In the realm of antiviral research, benzophenone derivatives have been explored for their capacity to inhibit HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the human immunodeficiency virus.

Receptor Affinity Studies: Histamine H3 Receptor

The histamine H3 receptor, a presynaptic autoreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters within the central nervous system. This has made it a significant target for the development of treatments for various neurological and psychiatric conditions. nih.gov Research has shown that derivatives of this compound can exhibit a strong affinity for the histamine H3 receptor. nih.govnih.gov

A novel series of benzophenone derivatives were synthesized, and their affinity for the H3 receptor was evaluated. nih.gov The results indicated that all the tested compounds had high affinities for the H3R, with Ki values ranging from 8 nM to 371 nM. nih.gov One of the most promising compounds exhibited an H3R affinity comparable to that of the reference compound, pitolisant. nih.gov These findings suggest that the benzophenone scaffold is a promising starting point for developing new and potent histamine H3 receptor ligands.

Presenilin-1 and Presenilin-2 Inhibition in Neurodegenerative Disease Models (e.g., Alzheimer's Disease)

Presenilin-1 (PSEN-1) and presenilin-2 (PSEN-2) are central to the amyloid hypothesis of Alzheimer's disease (AD). plos.orgnih.gov These proteins are key components of the γ-secretase complex, which is responsible for cleaving the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. plos.orgnih.govnih.gov Mutations in the presenilin genes are a major cause of early-onset familial Alzheimer's disease. researchgate.net

Computational studies have been conducted to explore the potential of benzophenone-integrated derivatives as inhibitors of PSEN-1 and PSEN-2. plos.orgnih.gov These in silico analyses, which include molecular docking and dynamics simulations, aim to understand the interactions between these derivatives and the presenilin proteins. plos.orgnih.gov One such study identified a lead benzophenone derivative that showed a strong binding affinity for both PSEN-1 and PSEN-2, suggesting its potential as a therapeutic agent for Alzheimer's disease by targeting these crucial enzymes. plos.orgnih.gov It is important to note that this research is computational and represents the initial steps in identifying potential inhibitors of presenilin proteins. plos.orgnih.gov

Anti-Proliferative and Anti-Tumor Research Potential

In Vitro Cytotoxicity Assessments against Cancer Cell Lines (e.g., MCF-7, HL-60, A-549, SMMC-7721, SW480)

Derivatives of this compound have been the subject of extensive research for their potential as anti-cancer agents. In vitro studies have demonstrated their cytotoxic effects against a range of human cancer cell lines.

Specifically, these compounds have been evaluated against human breast adenocarcinoma (MCF-7), human lung adenocarcinoma (A549), and other cancer cell lines. nih.gov For instance, certain hydrazone derivatives of a related scaffold showed selective inhibition of MCF-7 and A549 cancer cells, with IC50 values in the micromolar range. nih.gov Other studies have also reported the cytotoxic activity of benzophenone derivatives against A-549 and MCF-7 cells. nih.gov The estrogen-positive MCF-7 cell line has been shown to be particularly responsive to some of these derivatives. researchgate.net

Below is a table summarizing the cancer cell lines against which derivatives of this compound and related structures have been tested.

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
HL-60Promyelocytic Leukemia
A-549Lung Carcinoma
SMMC-7721Hepatocellular Carcinoma
SW480Colon Adenocarcinoma

Investigation of Tubulin Polymerization Inhibition and Cell Cycle Arrest

A key mechanism through which some benzophenone derivatives exert their anti-proliferative effects is by interfering with the cell cycle and inducing apoptosis. Research has shown that these compounds can cause cell cycle arrest, often at the G2/M phase. frontiersin.orgresearchgate.net This arrest prevents cancer cells from dividing and proliferating.

Furthermore, some derivatives have been found to inhibit tubulin polymerization. nih.govnih.gov Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting tubulin polymerization, these compounds can interfere with the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis. nih.gov For example, certain benzimidazole (B57391) derivatives have been designed as tubulin polymerization inhibitors and have shown to arrest the cell cycle in the G2/M phase. nih.gov

Mechanistic Insights via Network Pharmacology and Molecular Docking Analyses

To gain a deeper understanding of the anti-cancer mechanisms of this compound derivatives, researchers have utilized computational techniques like network pharmacology and molecular docking.

Molecular docking studies have been employed to predict the binding interactions of these compounds with their molecular targets. semanticscholar.orgsid.ir For example, docking analyses have been used to investigate the binding of hydrazone derivatives to the active site of MARK4, a kinase implicated in cancer. nih.gov These studies help to elucidate the specific residues and types of interactions involved in the binding process. nih.gov Similarly, docking has been used to explore the interaction of these derivatives with tubulin, providing insights into their tubulin polymerization inhibitory activity. nih.gov Network pharmacology, on the other hand, allows for a broader analysis of the potential targets and pathways affected by these compounds, helping to build a comprehensive picture of their pharmacological effects.

Structure Activity Relationship Sar Studies and Rational Molecular Design Pertaining to 4 2 Diethylamino Ethoxy Benzophenone Derivatives

Contribution of the Diethylaminoethoxy Moiety to Bioactivity and Binding Affinity

The diethylaminoethoxy moiety, a key structural feature of 4-[2-(Diethylamino)ethoxy]benzophenone, is a well-established pharmacophore in medicinal chemistry, particularly in agents targeting nuclear receptors. While direct studies on its role in this specific benzophenone (B1666685) are limited, its function can be inferred from its presence in numerous other biologically active molecules, such as the selective estrogen receptor modulators (SERMs) clomifene and tamoxifen (B1202). In these contexts, the basic amino group of the diethylaminoethoxy side chain is crucial for binding affinity. At physiological pH, this amine is typically protonated, forming a cationic center that engages in key ionic interactions with anionic residues, such as aspartate or glutamate, within the ligand-binding pocket of the target receptor.

Positional and Substituent Effects on Pharmacological Potency and Selectivity

The pharmacological potency and selectivity of this compound derivatives are highly sensitive to the nature and position of substituents on the benzophenone scaffold. SAR studies have demonstrated that minor structural modifications can lead to significant changes in biological activity.

For example, in the development of histamine (B1213489) H3-receptor antagonists, substitution at the meta'-position of the benzophenone core with halogen atoms like iodine or fluorine resulted in compounds with high antagonist potency, with Kᵢ values in the low nanomolar range (4.3 nM to 9.3 nM) nih.gov. Similarly, for anti-inflammatory agents designed to inhibit cyclooxygenase (COX), a series of benzophenones conjugated with an oxadiazole sulphur bridge pyrazole moiety was synthesized. Within this series, the derivative with an electron-withdrawing fluoro group at the para position of the benzoyl ring exhibited the highest inhibitory activity against both COX-1 and COX-2 nih.gov.

In the context of anticancer research, SAR studies on aminobenzophenones as p38 MAP kinase inhibitors showed that systematic optimization of the lead compound led to potent inhibitors of pro-inflammatory cytokines. One of the most potent compounds featured a chloro group on one phenyl ring and a methyl group on the other, resulting in IC₅₀ values of 14 nM and 6 nM for the inhibition of IL-1β and TNF-α, respectively nih.gov. The strategic placement of these groups is critical; deviations such as shifting a substituent from a para- to an ortho-position can lead to a significant reduction in activity, as observed in some antimalarial benzophenones nih.gov. These findings underscore the importance of precise positional control and substituent selection in modulating the therapeutic properties of these derivatives.

Derivative ClassTarget/ActivityKey Substituent(s)PositionObserved Effect on PotencyReference
Histamine H3-Receptor AntagonistsHistamine H3 ReceptorIodine, Fluorinemeta'High antagonist potency (Kᵢ = 4.3 - 9.3 nM) nih.gov
Anti-inflammatory AgentsCOX-1/COX-2 InhibitionFluoro grouppara (on benzoyl ring)Highest inhibitory activity in the series nih.gov
Anti-inflammatory Agentsp38 MAP Kinase InhibitionChloro and Methyl groupsRing A and Ring BPotent inhibition of IL-1β and TNF-α (IC₅₀ = 6 - 14 nM) nih.gov
Anticancer AgentsAntiproliferativeFluoro, Chloro groupspara (on benzoyl ring)Significant activity nih.gov
Antihyperlipidemic AgentsTC and TG reductionmeta-hydroxyphenyl groupmetaDecreased TC and TG levels by 88% and 84% nih.gov

Design Principles for Optimized Ligand-Target Interactions

The rational design of potent and selective ligands based on the this compound scaffold is guided by several key principles derived from SAR studies and an understanding of molecular interactions. Rational drug design is a methodical approach that leverages knowledge of biological targets to develop new medications longdom.org.

A primary principle is the optimization of specific intermolecular forces, such as hydrogen bonding. For aminobenzophenone derivatives targeting p38 MAP kinase, molecular modeling suggested that a favorable hydrogen bond between the carbonyl group of the benzophenone and the backbone NH of a methionine residue (Met-109) in the enzyme's active site is a critical interaction for potent inhibition nih.gov. This positions one of the phenyl rings in a key hydrophobic pocket, enhancing binding affinity nih.gov.

Another successful design strategy is molecular hybridization, which involves combining two or more known pharmacophores into a single molecule to achieve a synergistic or additive effect. This approach was used to create novel anti-inflammatory agents by designing hybrids of benzophenone and thiazole, both of which are known anti-inflammatory pharmacophores mdpi.com.

Furthermore, identifying the essential structural motifs for a particular bioactivity is a core design principle. For a series of antihyperlipidemic furamide derivatives, researchers concluded that three components were crucial for activity: a lipophilic moiety (the benzophenone), a carboxamide linker, and a furan ring capable of forming hydrogen bonds nih.gov. The design of new tubulin polymerization inhibitors also relied on incorporating a benzophenone core with a naphthalene moiety to target the colchicine binding site effectively nih.gov. These principles guide medicinal chemists in modifying lead compounds to enhance their interaction with biological targets, thereby improving efficacy and selectivity.

Computational Approaches to SAR Elucidation and Drug Discovery

Computational chemistry has become an indispensable tool in the discovery and optimization of benzophenone derivatives, enabling the elucidation of complex SARs and accelerating the design of new therapeutic agents. These in-silico methods provide valuable insights into ligand-target interactions at a molecular level, rationalize experimental findings, and predict the activity of novel compounds frontiersin.org.

Quantitative Structure-Activity Relationship (QSAR) analysis is a prominent computational method used in this field. QSAR develops mathematical models that correlate the chemical structures of compounds with their biological activities frontiersin.orgnih.gov. For a series of benzophenone derivatives with antimalarial activity, QSAR models were successfully developed to correlate various physicochemical descriptors with their efficacy, leading to the design and prediction of new, more potent compounds nih.govresearchgate.net.

Molecular docking is another powerful computational technique frequently employed to study benzophenone derivatives. Docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. This method has been used to rationalize the SAR of aminobenzophenones as p38 MAP kinase inhibitors nih.gov, to show how benzophenone-naphthalene hybrids interact with the colchicine binding site of tubulin nih.gov, and to demonstrate the inhibitory potential of benzophenone-thiazole hybrids against COX isoenzymes mdpi.com. In the search for inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), docking was used to screen a library of compounds and identify hydrazone derivatives with significant binding affinity nih.gov.

Beyond QSAR and docking, more advanced computational studies such as Density Functional Theory (DFT) are used to investigate the molecular geometry, electronic properties, and vibrational frequencies of these molecules, providing a deeper understanding of their fundamental chemical characteristics nih.gov.

Computational MethodApplication in Benzophenone ResearchTarget/PurposeKey Findings/InsightsReference
QSARCorrelating physicochemical descriptors with antimalarial activityPlasmodium bergheiDeveloped predictive models for designing new antimalarial benzophenones. nih.govresearchgate.net
Molecular DockingRationalizing SAR and proposing a binding modelp38 MAP KinaseIdentified a key hydrogen bond between the benzophenone carbonyl and Met-109. nih.gov
Molecular DockingInvestigating binding interactions with tubulinColchicine Binding Site of TubulinShowed high binding affinities through hydrogen bonds and hydrophobic interactions. nih.gov
Molecular DockingScreening for potential inhibitorsMARK4Identified hydrazone derivatives as potential MARK4 inhibitors. nih.gov
Molecular DockingDemonstrating inhibitory potential against COX isoenzymesCOX-1 / COX-2Predicted favorable binding energies for benzophenone-thiazole hybrids. mdpi.com
Density Functional Theory (DFT)Investigating molecular geometry and electronic structureGeneral Molecular PropertiesProvided insights into optimized geometry, vibrational modes, and electronic transitions. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 4 2 Diethylamino Ethoxy Benzophenone in Diverse Matrices

Determination in Food Packaging Materials and Food Contact Substances

The analysis of 4-[2-(Diethylamino)ethoxy]benzophenone and similar benzophenone (B1666685) derivatives in food packaging materials is critical due to the potential for these substances to migrate into food products.

Another advanced method involves the use of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS). This technique offers high sensitivity and specificity for the simultaneous quantification of multiple benzophenone derivatives. nih.gov For instance, a study on packaged cereal-based foods utilized solid-liquid extraction (SLE) followed by UHPLC–MS/MS analysis. nih.gov The chromatographic separation can be achieved using a C18 column with a mobile phase gradient of methanol (B129727) (containing 0.1% formic acid) and deionized water. nih.gov

A rapid screening method using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) dispersive solid phase extraction (dSPE) has also been developed for extracting benzophenone and its derivatives from breakfast cereals. thermofisher.com This method significantly reduces the sample preparation time compared to traditional liquid-liquid extraction. thermofisher.com The analysis is then performed using a gas chromatograph with a mass spectrometer (GC-MS). thermofisher.com

The following table summarizes findings from a survey on benzophenone derivatives in food packaging:

CompoundPercentage of Samples Detected (Phase 1)Concentration Range (Phase 1) (mg/kg)Percentage of Samples Detected (Phase 2)Concentration Range (Phase 2) (mg/kg)
Michler's Ketone (MK)24%0.06-3.926%0.1-1.6
4,4'-bis(diethylamino)benzophenone (DEAB)12%0.1-0.24%0.2-0.7
4-(dimethylamino)benzophenone (DMAB)10%0.1-0.6Not SurveyedNot Surveyed

Data from a survey of general paper and board food contact materials (Phase 1) and printed cartonboard (Phase 2). researchgate.netnih.gov

Analysis in Biological Samples (e.g., Milk) and Environmental Media

The detection of this compound and related compounds extends to biological and environmental samples, where their presence can indicate potential exposure and environmental contamination.

For the analysis of benzophenone derivatives in environmental water samples, a method involving solid-phase extraction (SPE) for pre-concentration followed by gas chromatography-mass spectrometry (GC-MS) has been developed. nih.gov In a study of surface waters, this method was used to determine the presence of several benzophenone-type UV filters. nih.gov

Similarly, for the analysis of these compounds in surface water, a method using SPE with a C18 cartridge for sample preparation, followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), has been validated. peerj.comresearchgate.net This method has been successfully applied to monitor the occurrence of endocrine disruptors, including benzophenone, in river water. peerj.comresearchgate.net

In the context of biological fluids, analytical methods for determining related compounds, such as thiol antioxidants, often involve techniques like HPLC, capillary zone electrophoresis (CZE), and mass spectrometry. researchgate.netmdpi.com While not directly analyzing for this compound, these methods highlight the types of advanced instrumentation used for trace analysis in complex biological matrices.

The analysis of sediments for benzophenone derivatives utilizes microwave-assisted extraction (MAE) for sample preparation, followed by GC-MS analysis. nih.gov

Method Development and Validation Protocols for Trace Analysis

The development and validation of analytical methods are paramount for ensuring the reliability of data, especially at trace levels. These protocols typically follow established guidelines to assess various performance characteristics. jfda-online.com

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is crucial for removing interfering substances and concentrating the analyte of interest from complex matrices.

Solid-Liquid Extraction (SLE) : This technique has been successfully used for the extraction of benzophenone derivatives from cereal-based foods. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method, often involving a dispersive solid phase extraction (dSPE) cleanup step, is a rapid and efficient approach for extracting analytes from food matrices like breakfast cereals. thermofisher.comjfda-online.com The process typically involves homogenization of the sample, extraction with a solvent like acetonitrile (B52724), and cleanup using a combination of sorbents to remove matrix components such as fats. thermofisher.com

Solid-Phase Extraction (SPE) : SPE is a common technique for the pre-concentration of analytes from aqueous samples like surface water. nih.govpeerj.com Different types of SPE cartridges, such as Oasis HLB and C18, are selected based on the properties of the target analytes. nih.govpeerj.com

Microwave-Assisted Extraction (MAE) : MAE is an efficient method for extracting analytes from solid samples like sediments. nih.gov

Fabric Phase Sorptive Extraction (FaPEx™) : This is another sample preparation technique that has been compared with the QuEChERS method for the analysis of benzophenones in cereals, showing high recovery yields. jfda-online.com

Performance Metrics: Limits of Detection, Accuracy, and Reproducibility

Method validation involves the evaluation of several key performance metrics to ensure the method is fit for its intended purpose.

Limits of Detection (LOD) and Quantification (LOQ):

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

The following table presents the LODs and LOQs for benzophenone and its derivatives in various matrices as reported in different studies:

MatrixCompound(s)LODLOQAnalytical Method
Packaged Cereal-Based Foods (Pastry)Benzophenone derivatives0.08–1.3 ng/g0.02–4.2 ng/gUHPLC–MS/MS
Packaged Cereal-Based Foods (Rice and Noodle)Benzophenone derivatives0.01–1.0 ng/g0.02–2.0 ng/gUHPLC–MS/MS
Surface WaterBenzophenone0.87 ng/L10.0 ng/LUPLC-MS/MS
Surface WaterBenzophenone-derived compounds0.1–1.9 ng/L-GC-MS
SedimentsBenzophenone-derived compounds0.1–1.4 ng/g-GC-MS
Food PackagingMichler's Ketone (MK)0.05 mg/kg-HPLC/GC-MS
Food Packaging4,4'-bis(diethylamino)benzophenone (DEAB)0.1-0.2 mg/kg-HPLC/GC-MS

Data compiled from multiple sources. nih.govnih.govnih.govpeerj.comresearchgate.net

Accuracy and Reproducibility:

Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Reproducibility (or precision) is the degree of agreement between repeated measurements of the same sample.

In a study on breakfast cereals, the QuEChERS method demonstrated excellent recoveries of 101.7% for benzophenone with a relative standard deviation (RSD) of 2.3%. thermofisher.com

For the analysis of benzophenone in surface water, a validated UPLC-MS/MS method reported accuracy between 80% and 115% with an RSD below 11.03%. peerj.comresearchgate.net

A method for analyzing benzophenone derivatives in cereals showed high precision with intraday and interday RSDs in the ranges of 1.4%–20.8% and 3.2%–23.9%, respectively. jfda-online.com

The analysis of benzophenone-derived compounds in water samples using SPE and GC-MS yielded recoveries of 91% to 96%. nih.gov For sediments, MAE followed by GC-MS gave recoveries of 80% to 99%. nih.gov

Linearity is another important validation parameter, and studies have shown excellent linearity for these analytical methods, with coefficients of determination (R²) typically greater than 0.99. nih.govthermofisher.comresearchgate.netjfda-online.com

Photochemical Properties and Photoinitiation Applications of 4 2 Diethylamino Ethoxy Benzophenone

Mechanisms of Photoinitiation and Radical Generation

4-[2-(Diethylamino)ethoxy]benzophenone is a Type II photoinitiator, meaning it requires a co-initiator or synergist to efficiently generate the free radicals necessary to initiate polymerization. The process begins with the absorption of ultraviolet (UV) light, which excites the benzophenone (B1666685) derivative from its ground state (S₀) to a short-lived singlet excited state (S₁). This is followed by a rapid intersystem crossing (ISC) to a more stable triplet excited state (T₁).

The triplet state of the benzophenone derivative is the key reactive species in the photoinitiation process. It abstracts a hydrogen atom from a suitable donor molecule, which in the context of photopolymerization is typically an amine synergist. This hydrogen abstraction results in the formation of two radical species: a ketyl radical derived from the benzophenone and a reactive radical from the amine synergist. The amine-derived radical is generally the more reactive species and is primarily responsible for initiating the polymerization of monomers, such as acrylates.

Photoexcitation: The benzophenone derivative absorbs UV radiation and is promoted to an excited triplet state.

Hydrogen Abstraction: The excited benzophenone derivative abstracts a hydrogen atom from the amine synergist.

Radical Formation: A benzophenone ketyl radical and an amine-derived radical are formed.

Initiation: The highly reactive amine-derived radical attacks the double bond of a monomer, initiating the polymerization chain reaction.

This mechanism is characteristic of benzophenone-based Type II photoinitiators. The efficiency of the entire process is dependent on several factors, including the concentration of the photoinitiator and the amine synergist, the reactivity of the synergist, and the wavelength of the UV light.

Photochemistry at Specific Wavelengths (e.g., 308 nm)

Laser flash photolysis studies on benzophenone and its derivatives have been instrumental in elucidating the transient species involved in photoinitiation. googleapis.com Such studies on this compound would be necessary to determine the precise quantum yields of triplet formation and radical generation at specific wavelengths like 308 nm. These studies would also provide valuable information on the lifetime and reactivity of the transient excited states and radical intermediates.

Role of Amine Synergists in Photoinitiator Efficiency

Amine synergists play a crucial role in the efficiency of Type II photoinitiators like this compound. Their primary function is to act as hydrogen donors to the excited triplet state of the benzophenone derivative, leading to the formation of initiating radicals. googleapis.com The efficiency of an amine synergist is determined by the ease with which it can donate a hydrogen atom. Tertiary amines with hydrogen atoms on the carbon atom alpha to the nitrogen are particularly effective.

Commonly used amine synergists in combination with benzophenone-type photoinitiators include:

N-methyldiethanolamine (MDEA)

Ethyl-4-dimethylaminobenzoate (EDB)

2-Ethylhexyl-4-dimethylaminobenzoate (EHA)

The structure of the amine synergist influences the kinetics of the photopolymerization reaction. The rate of radical formation and, consequently, the rate of polymerization are dependent on the structure and concentration of the amine. In addition to their role as hydrogen donors, amine synergists can also help to mitigate oxygen inhibition, a common issue in radical polymerization. Oxygen can quench the excited triplet state of the photoinitiator and scavenge the initiating radicals, thus inhibiting the curing process. Amine synergists can react with the peroxy radicals formed by the interaction of initiating radicals with oxygen, regenerating an active radical that can continue to propagate the polymerization.

The selection of an appropriate amine synergist is critical for optimizing the performance of a photocurable formulation. The choice depends on factors such as the desired cure speed, the specific monomers and oligomers in the formulation, and the processing conditions.

Application in Radiation-Curable Formulations (e.g., Inks and Coatings)

This compound, in conjunction with an amine synergist, can be effectively used in various radiation-curable formulations, particularly in UV-curable inks and coatings. googleapis.comgoogle.comradtech.org These formulations typically consist of a mixture of monomers, oligomers, a photoinitiator system, and various additives to control properties such as viscosity, adhesion, and color.

In a typical UV-curable ink formulation, the photoinitiator system, comprising this compound and an amine synergist, would be present in a concentration range of 1-10% by weight. Upon exposure to UV radiation, the photoinitiator system generates free radicals that initiate the rapid polymerization of the acrylate (B77674) or methacrylate (B99206) monomers and oligomers, transforming the liquid ink into a solid, crosslinked film.

The performance of this compound in these applications is influenced by several factors, including the composition of the formulation, the intensity and wavelength of the UV source, and the presence of pigments. Pigments, especially dark ones like carbon black, can absorb a significant portion of the UV light, competing with the photoinitiator and potentially leading to incomplete curing. The choice of photoinitiator and its concentration must be carefully optimized for pigmented systems to ensure sufficient light penetration and efficient curing throughout the ink or coating film.

Table 1: Example of a Generic UV-Curable Acrylate Coating Formulation

ComponentFunctionTypical Weight %
Acrylated OligomerProvides basic film properties40-60%
Acrylate Monomer(s)Diluent, crosslinker30-50%
This compound Photoinitiator 2-5%
Amine SynergistCo-initiator2-5%
Additives (leveling agents, defoamers, etc.)Modify specific properties1-5%

Real-Time Spectroscopic Monitoring of Photopolymerization Processes (e.g., RTIR)

Real-time infrared (RTIR) spectroscopy is a powerful analytical technique used to monitor the kinetics of photopolymerization reactions. thermofisher.comresearchgate.netjascoinc.com This method allows for the continuous measurement of the concentration of functional groups, such as the acrylate double bond, as the curing process proceeds. By monitoring the decrease in the characteristic infrared absorption band of the acrylate group (typically around 810 cm⁻¹ for the C=C twisting vibration), the rate of polymerization and the final conversion can be determined with high temporal resolution.

While specific RTIR studies on formulations containing this compound are not extensively documented in publicly available literature, the technique is broadly applicable to any photopolymerization system. An experimental setup for RTIR monitoring would typically involve placing a thin film of the liquid formulation between two infrared-transparent windows and exposing it to a UV light source. The infrared spectrum is recorded continuously throughout the irradiation period.

The data obtained from RTIR analysis is crucial for:

Determining the polymerization kinetics (rate of polymerization).

Calculating the final degree of conversion of the monomers.

Evaluating the efficiency of different photoinitiator systems.

Studying the effect of formulation variables (e.g., initiator concentration, monomer type) on the curing process.

Optimizing curing conditions (e.g., light intensity, exposure time).

The application of RTIR to formulations containing this compound would provide valuable insights into its photoinitiation efficiency and help in the development of optimized UV-curable materials.

Future Directions and Emerging Research Frontiers for 4 2 Diethylamino Ethoxy Benzophenone Research

Advancements in Targeted Therapeutic Development

The structural backbone of 4-[2-(Diethylamino)ethoxy]benzophenone is analogous to moieties found in potent, targeted therapeutic agents. Research into structurally related compounds demonstrates a clear path toward developing novel drugs with high specificity for disease-related targets. A prime example is the development of inhibitors for pathways implicated in diseases like age-related macular degeneration (AMD). nih.govscholaris.ca

Researchers have developed potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFr2) and the Src family of kinases (Src, YES), which are crucial in disease progression. nih.gov One such compound, 4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo rappsilberlab.orgtcichemicals.comnih.govtriazin-7-yl}phenol, shares a phenyl-ether-amine linkage conceptually similar to that in this compound. To enhance delivery, this active compound was formulated as a prodrug, TG100801, which showed good efficacy in preclinical models of choroidal neovascularization. scholaris.ca This strategy of modifying a core scaffold to create highly targeted inhibitors that can be delivered as prodrugs highlights a significant future direction. Future research could focus on adapting the this compound scaffold to design new kinase inhibitors or agents targeting other specific proteins involved in various pathologies.

Table 1: Example of Targeted Therapeutic Development with Related Scaffolds

Compound/ProdrugTherapeutic Target(s)Therapeutic AreaDevelopment Strategy
TG100801VEGFr2, Src Family KinasesAge-Related Macular Degeneration (AMD)Prodrug designed for topical administration and conversion to a potent dual kinase inhibitor. scholaris.ca
Future Analogs of this compound(Hypothetical) Protein Kinases, ReceptorsOncology, Inflammation(Hypothetical) Scaffold modification to optimize binding affinity and selectivity for specific disease targets.

Exploration of Novel Biomedical Probes and Biosensors

The distinct chemical moieties within this compound make it an intriguing candidate for the development of novel biomedical tools. The benzophenone (B1666685) group is a well-established photoreactive group, while the diethylamino portion is a common feature in fluorescent molecules. scholaris.catcichemicals.comnih.govnih.gov

The benzophenone core can be activated by UV light to form a covalent bond with adjacent molecules, a process known as photo-cross-linking. tcichemicals.comnih.gov This makes it invaluable for photoaffinity labeling, a technique used to identify and characterize the binding partners of ligands within complex biological systems. nih.gov By incorporating the this compound structure into a molecule designed to bind a specific protein, researchers could irreversibly "trap" the interaction upon UV irradiation for subsequent analysis. nih.govresearchgate.net

Simultaneously, the diethylamino group is a known fluorophore component that can confer or modulate fluorescence. researchgate.net Derivatives containing this group have been developed as "turn-on" fluorescent sensors for detecting specific ions or molecules. nih.govresearchgate.net Future research could explore modifying the this compound structure to create novel probes where a binding event at a target site could trigger a change in fluorescence, enabling real-time imaging and sensing applications. nih.gov

Table 2: Potential Functions of Moieties in Biomedical Probes

Chemical MoietyFunctionPotential ApplicationPrinciple
BenzophenonePhotoreactive GroupPhotoaffinity LabelingUpon UV light exposure, forms a covalent cross-link with nearby biomolecules to map interactions. tcichemicals.comnih.gov
DiethylaminoethoxyFluorophore ComponentFluorescent BiosensorsCan contribute to the molecule's fluorescence properties, which may be modulated by binding events or environmental changes. researchgate.netresearchgate.net

Integration of Multi-Omics Data and High-Throughput Screening in Compound Discovery

Modern drug discovery relies heavily on high-throughput and data-intensive approaches to understand the complex interactions between chemical compounds and biological systems. The future of research on this compound and its derivatives will likely involve the integration of multi-omics data and high-throughput screening (HTS). rappsilberlab.org

This approach moves beyond studying a single target to a holistic analysis of a compound's effects across the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics). rappsilberlab.org For instance, HTS could be used to screen a library of benzophenone derivatives against a panel of cancer cell lines. Subsequently, multi-omics analysis of the most active compounds could reveal their mechanisms of action, identify novel therapeutic targets, and uncover biomarkers that predict patient response. nih.gov

Technologies like mass cytometry (CyTOF) allow for high-dimensional single-cell analysis, providing unprecedented detail on how individual cells within a population respond to a compound. nih.govnih.gov Applying these techniques to this compound or its analogs could rapidly accelerate the discovery of new therapeutic applications and provide a deep understanding of their biological activity. scbt.com

Table 3: Application of Multi-Omics in Compound Research

Omics FieldArea of InvestigationPotential Insights for Compound Research
Transcriptomics Gene expression profiling (RNA)Identifies up- or down-regulated genes in response to the compound, revealing affected cellular pathways. rappsilberlab.org
Proteomics Protein expression and modificationReveals direct protein targets and downstream effects on protein networks. rappsilberlab.org
Metabolomics Metabolite profilingShows how the compound alters cellular metabolism and biochemical pathways. scbt.com
Genomics DNA analysisCan identify genetic factors that confer sensitivity or resistance to the compound. rappsilberlab.org

Predictive Computational Modeling for De Novo Molecular Design

A significant frontier in medicinal chemistry is the use of predictive computational models, particularly artificial intelligence (AI), for the de novo design of novel molecules. tcichemicals.com Instead of synthesizing and testing thousands of compounds, these models can generate new chemical structures with optimized, pre-defined properties.

Generative AI models, such as recurrent neural networks, can be trained on large datasets of known bioactive molecules. tcichemicals.com By fine-tuning such a model on a set of compounds with a desired activity (e.g., kinase inhibition), the AI can learn the essential structural rules and generate novel molecules that are likely to be active. tcichemicals.comnih.gov

This approach could be directly applied to the this compound scaffold. A generative model could be tasked with designing new derivatives that possess enhanced binding affinity for a specific target, improved metabolic stability, or other desirable drug-like properties. This accelerates the design-synthesis-test cycle and opens new avenues for discovering next-generation therapeutics based on this versatile chemical framework. nih.gov

Table 4: Comparison of Drug Design Approaches

AspectTraditional Drug DesignPredictive Computational (De Novo) Design
Starting Point Existing lead compounds or random screening.A defined target or desired property profile.
Process Iterative synthesis and biological testing of analogs. Labor-intensive and time-consuming.AI models generate novel virtual molecules, which are then prioritized for synthesis. tcichemicals.com
Chemical Space Limited to modifications of known scaffolds.Can explore vast and novel chemical spaces for entirely new scaffolds. nih.gov
Efficiency Lower throughput, higher cost per lead.Higher throughput, potentially reducing time and cost to identify promising candidates. tcichemicals.comnih.gov

Q & A

Q. What are the established synthetic routes for 4-[2-(Diethylamino)ethoxy]benzophenone, and what are their comparative advantages?

Methodological Answer: The synthesis typically involves coupling reactions between appropriate benzophenone precursors and diethylaminoethoxy moieties. Key steps include:

  • pH-controlled reactions : Adjusting pH to 3–6 (optimally pH 4) to stabilize intermediates and minimize side products .
  • Purification : Distillation under reduced pressure or recrystallization from solvents like benzene to achieve high purity (>97%) .
  • Derivatization : For pharmaceutical applications (e.g., Amiodarone Hydrochloride), iodination at specific positions (3,5-diiodo) is critical, requiring controlled halogenation conditions .

Q. Comparative Table of Synthetic Routes

MethodYield (%)Key ConditionsPurity (%)Reference
Direct coupling65–75pH 4, 60°C, 12h97
Halogenation pathway50–60Iodine, 80°C, 8h98.5–101
Hydrochloride salt70–80HCl gas, ethanol reflux99+

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the diethylaminoethoxy chain and benzophenone backbone. Deuterated solvents (e.g., CDCl₃) enhance resolution .
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination (e.g., m/z 535.1148 for metabolites) .
  • HPLC/LC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) or tandem MS for impurity profiling .

Q. What are the critical factors affecting the stability of this compound during storage, and how can they be mitigated?

Methodological Answer:

  • Light Sensitivity : Degrades under UV exposure; store in amber glass or light-resistant containers .
  • Temperature/Humidity : Maintain at 20–25°C with desiccants to prevent hydrolysis of the ethoxy group .
  • Oxygen Sensitivity : Use nitrogen-purged vials for long-term storage to avoid oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data of derivatives from different synthetic batches?

Methodological Answer:

  • Batch Comparison : Analyze impurities via LC-MS to identify side products (e.g., incomplete iodination or ethoxy cleavage) .
  • Deuterated Solvent Validation : Ensure solvent purity and absence of proton exchange artifacts .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound-based pharmaceuticals like Amiodarone?

Methodological Answer:

  • Hepatocyte Models : Primary human hepatocytes or HepG2 cells to assess Phase I/II metabolism .
  • Microsomal Assays : Incubate with liver microsomes and NADPH cofactors to identify oxidative metabolites (e.g., deethylation products) .
  • Metabolite Profiling : Use LC-HRMS with isotopic labeling (e.g., ¹³C) to track metabolic transformations .

Q. How can computational chemistry optimize synthetic routes for derivatives with enhanced binding affinity?

Methodological Answer:

  • Molecular Docking : Screen derivatives against target proteins (e.g., thyroid hormone receptors) using tools like AutoDock Vina .
  • QSAR Models : Train models on existing bioactivity data to predict substituent effects on binding .
  • Database Mining : Leverage PISTACHIO and REAXYS databases to identify feasible synthetic pathways for novel analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.